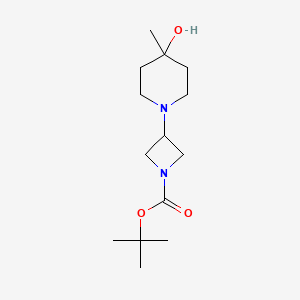

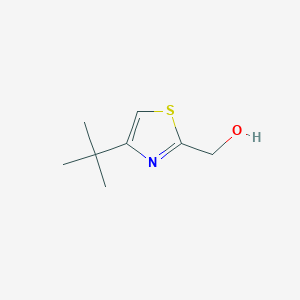

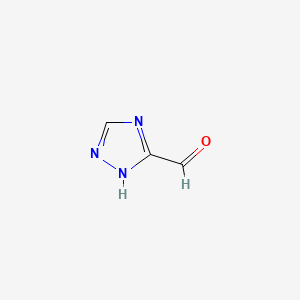

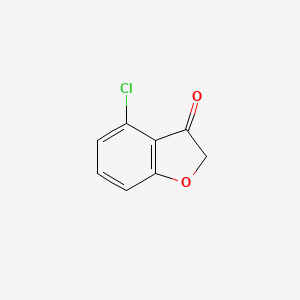

![molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5](/img/structure/B1322376.png)

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

説明

The compound 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a bicyclic heteroaromatic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, making it a valuable moiety in drug design and development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the paper titled "Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR)" describes the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using a catalyst-free aza-Diels-Alder reaction, which is a versatile method for constructing heterocycles . Although the paper does not directly discuss the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the methodology could potentially be adapted for its synthesis by incorporating a fluorine-containing precursor.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the paper "Synthesis, Crystal Structure, and DFT Study of a New Compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide" provides insights into the structure of a closely related compound using FT-IR, NMR spectroscopy, and X-ray diffraction . The study also employs density functional theory (DFT) to calculate the molecular structure, which is consistent with the experimental data. This approach could be applied to determine the structure of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorine atom in 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could influence its reactivity, making it a suitable candidate for bioisosteric replacement, as demonstrated in the paper "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor" . The study shows that the fluorine substitution can mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, suggesting that 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could also be used in similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The paper "Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines" explores the synthesis of fluoromethylated derivatives and their biological evaluations, indicating that fluorine atoms can enhance the biological activity of these compounds . Although the paper does not directly discuss 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the findings can provide insights into the potential properties of this compound.

科学的研究の応用

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : The compound “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” has been used as a fluorescent probe for monitoring pH changes in acidic conditions (pH 3.0–7.0) . This application is particularly useful in biomedical science and biology, where non-invasive, highly sensitive, and selective imaging techniques are required .

- Methods of Application or Experimental Procedures : The probe was used without further purification. A B-R buffer/DMSO solution (v/v = 8:2) was used in all fluorescence experiments and left at room temperature for 10 minutes before measurement .

- Results or Outcomes : The probe showed extremely short response time (less than 10 seconds) and high selectivity . It was also used for real-time imaging of pH changes in yeast .

In general, compounds like “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” could potentially be used in various scientific fields due to their optical properties . They could be used to detect different ions or molecules, or monitor changes in environmental conditions .

In general, compounds like “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” could potentially be used in various scientific fields due to their optical properties . They could be used to detect different ions or molecules, or monitor changes in environmental conditions .

Safety And Hazards

The safety data sheet for a similar compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRCDROTHZQIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958007 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

367900-94-5 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367900-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。